Blood-Brain Barrier Penetration: Lisavanbulin vs. Standard Microtubule Inhibitors
Lisavanbulin's active moiety, BAL27862, demonstrates a brain-to-plasma concentration ratio of approximately 1:1 in preclinical rodent models [1]. This contrasts sharply with widely used microtubule-targeting agents like paclitaxel and vincristine, which are P-glycoprotein (P-gp) substrates and achieve negligible brain concentrations, limiting their utility against CNS malignancies [2].
| Evidence Dimension | Brain-to-plasma concentration ratio |
|---|---|
| Target Compound Data | Approximately 1:1 (unity) |
| Comparator Or Baseline | Paclitaxel / Vincristine (P-gp substrates with poor BBB penetration) |
| Quantified Difference | Qualitative difference (penetrant vs. non-penetrant); BAL27862 ratio ~1, comparators negligible |
| Conditions | Rodent models (rats/mice), measured post-dose |
Why This Matters
This quantitative brain penetration profile enables preclinical and clinical investigation in glioblastoma and other CNS tumors, a capability not afforded by most conventional microtubule inhibitors.
- [1] Lopez JS, et al. Phase 1/2a study of once daily oral BAL101553, a novel tumor checkpoint controller (TCC), in adult patients with progressive or recurrent glioblastoma (GBM) or high-grade glioma. J Clin Oncol. 2019;37(15_suppl):2025. View Source
- [2] Pardridge WM. Blood-brain barrier delivery. Drug Discov Today. 2007;12(1-2):54-61. View Source
